9Z,12Z-Octadecadienyl acetate
Overview
Description
9Z,12Z-Octadecadienyl acetate: is a carboxylic ester that belongs to the class of lipids. It is an unsaturated ester compound with the molecular formula C20H36O2 and a molecular weight of 308.5 g/mol . This compound is characterized by the presence of two double bonds located at positions 9 and 12 in the carbon chain, both in the Z-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z-Octadecadienyl acetate typically involves the esterification of 9Z,12Z-Octadecadienoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced purification methods like distillation and chromatography are often employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 9Z,12Z-Octadecadienyl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
Chemistry: 9Z,12Z-Octadecadienyl acetate is used as a precursor in the synthesis of various complex organic molecules. It serves as a model compound for studying esterification and other organic reactions .
Biology: In biological research, this compound is used to study lipid metabolism and the role of unsaturated esters in cellular processes .
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 9Z,12Z-Octadecadienyl acetate involves its interaction with various molecular targets and pathways. The compound can be hydrolyzed by esterases to release 9Z,12Z-Octadecadienoic acid, which can then participate in various metabolic pathways . The double bonds in the compound allow it to undergo oxidation and reduction reactions, which can modulate its biological activity .
Comparison with Similar Compounds
9Z,12Z-Octadecadienoic acid: Similar in structure but lacks the acetate group.
9Z,12E-Octadecadienoic acid: Similar structure with different double bond configuration.
9-Hydroxy-10E,12Z-octadecadienoic acid: A hydroxylated derivative with different biological activity.
Uniqueness: 9Z,12Z-Octadecadienyl acetate is unique due to its specific ester functional group and the Z-configuration of its double bonds, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
octadeca-9,12-dienyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h7-8,10-11H,3-6,9,12-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXARGMQYWECBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975410 | |
Record name | Octadeca-9,12-dien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5999-95-1 | |
Record name | Octadeca-9,12-dien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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